molecular formula C7H13N5OS B7496360 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide

Cat. No.: B7496360
M. Wt: 215.28 g/mol
InChI Key: JAZGSZILULINCH-UHFFFAOYSA-N
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Description

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide is a synthetic organic compound that features a tetrazole ring and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfanylpropanamide group. One common method includes the cyclization of an appropriate nitrile with sodium azide to form the tetrazole ring, followed by the reaction with a suitable thiol and subsequent amidation.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow systems for the subsequent reactions to ensure consistent product quality.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions on the tetrazole ring.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide is not fully understood, but it is believed to interact with specific molecular targets through its tetrazole and sulfanylpropanamide groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    3-(1-Methyltetrazol-5-yl)sulfanylpropanamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    3-(1-Ethyltetrazol-5-yl)sulfanylpropanamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness: 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide is unique due to the presence of the propan-2-yl group, which may confer different steric and electronic properties compared to its methyl and ethyl analogs. This can result in distinct reactivity and biological activity profiles.

Properties

IUPAC Name

3-(1-propan-2-yltetrazol-5-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5OS/c1-5(2)12-7(9-10-11-12)14-4-3-6(8)13/h5H,3-4H2,1-2H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZGSZILULINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)SCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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